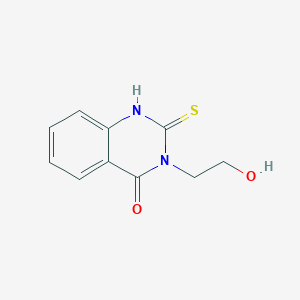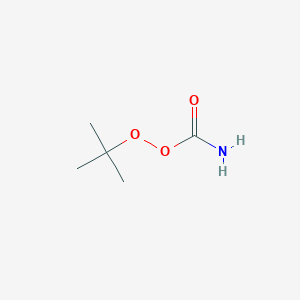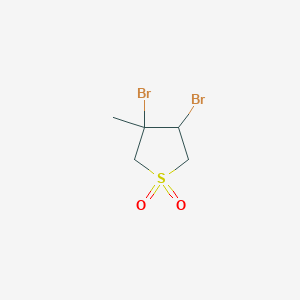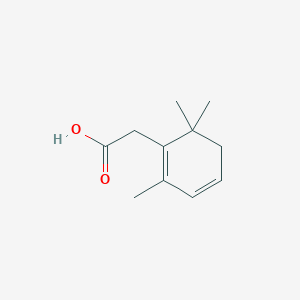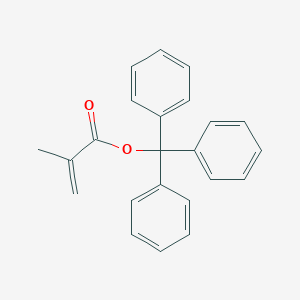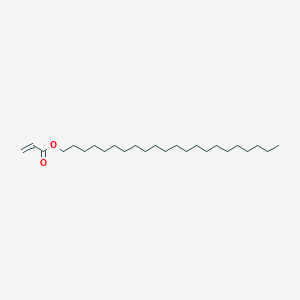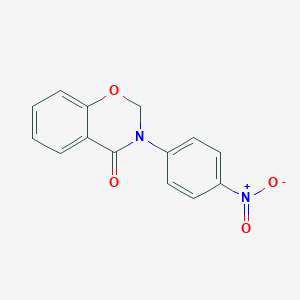
3-Phenyl-1-indanone
Overview
Description
3-Phenyl-1-indanone is an organic compound with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . It is a solid with a white to light yellow crystalline appearance and is known for its aromatic properties. This compound is relatively insoluble in water but soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Mechanism of Action
Biochemical Pathways
It is known that many organic compounds can interact with various biochemical pathways, leading to downstream effects that can influence cellular processes .
Pharmacokinetics
The compound’s boiling point is 148 °C at 0.7 mmHg , and its melting point is between 75-78 °C . These properties can influence the compound’s absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Phenyl-1-indanone are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1-indanone can be synthesized through various methods. One common approach involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate, which undergoes cyclization to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedel-Crafts acylation reactions. This method employs benzoyl chloride and indanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Phenylindanols or phenylindanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Phenyl-1-indanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Indanone: Shares the indanone core structure but lacks the phenyl group.
2-Phenyl-1-indanone: Similar structure but with the phenyl group at a different position.
3-Phenyl-2,3-dihydro-1H-inden-1-one: A reduced form of 3-Phenyl-1-indanone.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other indanone derivatives .
Properties
IUPAC Name |
3-phenyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOTMYWHGODQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314027 | |
| Record name | (±)-3-Phenyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-72-7 | |
| Record name | (±)-3-Phenyl-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16618-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanone, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016618727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-3-Phenyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key reaction pathway used to synthesize 3-Phenyl-1-indanone derivatives?
A: this compound can be synthesized through a reaction with dimethyl sodio-3-ketoglutarate and glyoxal. [] This reaction pathway offers an efficient route to access bicyclo[3.3.0]octane-3,7-dione derivatives, which can be further modified to yield this compound analogs. []
Q2: What are the characteristic spectroscopic features of this compound and its derivatives?
A: ¹³C NMR spectroscopy plays a crucial role in characterizing this compound and its derivatives. Studies have reported comprehensive ¹³C NMR spectral assignments for this compound, providing valuable information about its structure. [] This spectroscopic data aids in confirming the identity and purity of synthesized compounds.
Q3: Can this compound undergo cycloaddition reactions?
A: While not directly covered in the provided research, 2-arylidenes-3-phenyl-1-indanones, structurally similar to this compound, readily undergo 1,3-dipolar cycloaddition reactions with arylnitrile oxides. [] This reaction proceeds regiospecifically and diastereospecifically, yielding spiroisoxazolines. [] This information suggests that this compound may also exhibit reactivity towards dipolarophiles, potentially leading to novel spiroheterocycles.
Q4: Are there any reported reactions involving the decomposition of compounds related to this compound?
A: Research highlights the acid-catalyzed decomposition of 2-diazo-3-hydroxy-3-phenyl-1-indanone, a cyclic α-diazo β-hydroxy ketone structurally related to this compound. [] This reaction yields 2-phenyl-1,3-indandione quantitatively via a phenyl migration pathway. [] This information offers insights into the potential reactivity of this compound under acidic conditions and highlights potential rearrangement pathways.
Q5: What other types of derivatives of this compound have been synthesized?
A: Researchers have explored the synthesis of various amines derived from this compound. [] This suggests that the ketone functionality in this compound can be further derivatized to explore a wider range of chemical space and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
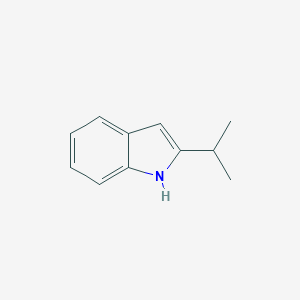
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
